molecular formula C23H21N3O3S B2941944 6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1040635-08-2

6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2941944
CAS No.: 1040635-08-2
M. Wt: 419.5
InChI Key: DCBNRYBJZPHASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at position 6 and a sulfanyl group linked to a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety at position 2. The pyrimidin-4-ol core provides hydrogen-bonding capacity, while the methoxy and methylphenyl groups enhance lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-4-6-17(7-5-14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)16-8-10-18(28-3)11-9-16/h4-12H,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBNRYBJZPHASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and various reagents for constructing the oxazole and pyrimidine rings. Common synthetic routes may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Formation of the oxazole and pyrimidine rings through cyclization reactions.

    Sulfur Introduction: Incorporation of the sulfanyl group using sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

In medicine, it may be explored for its pharmacological properties, including potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related pyrimidine and oxazole derivatives documented in the literature.

Structural and Functional Analogues

2-[(4-Methylphenyl)Amino]-6-{[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]Methyl}Pyrimidin-4(3H)-One (): Core structure: Pyrimidin-4-one (oxidized pyrimidin-4-ol). Substituents:

  • Position 2: 4-Methylphenylamino group (vs. oxazole-linked sulfanyl group in the target compound).
  • Position 6: Tetrazole-sulfanyl group (vs. oxazole-sulfanyl group).
    • Key differences :
  • The absence of a methoxyphenyl group reduces lipophilicity compared to the target compound.

5-(4-Methoxyphenyl)-4-(Tosylmethyl)-1H-1,2,3-Triazole ():

  • Core structure : Triazole (vs. pyrimidine).
  • Substituents :

  • 4-Methoxyphenyl and tosylmethyl groups.
    • Key differences :
  • The triazole core offers distinct electronic properties, with higher aromatic stabilization but reduced hydrogen-bonding capacity compared to pyrimidin-4-ol.

(4R,5R)-2-(Dichloromethyl)-4,5-Dihydro-5-(4-Mesylphenyl)Oxazol-4-ylMethanol (): Core structure: Oxazole with dihydro and mesylphenyl groups. Substituents:

  • Dichloromethyl and mesylphenyl groups.
    • Key differences :
  • The absence of a pyrimidine core limits π-π stacking interactions critical for binding in biological systems.

Key Findings from Structural Analysis

  • The oxazole-sulfanyl group in the target compound provides a balance between lipophilicity and metabolic stability compared to tetrazole or tosyl analogues .
  • The 4-methoxyphenyl group enhances membrane permeability relative to non-methoxy analogues but may increase off-target interactions due to its electron-donating effects .

Biological Activity

Chemical Structure and Synthesis

The molecular structure of the compound includes a pyrimidine ring substituted with a methoxyphenyl group and a 1,3-oxazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent substitution reactions to introduce the methoxy and sulfanyl groups.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC19H20N4O2S
Molecular Weight372.45 g/mol
Key Functional GroupsMethoxy, Oxazole, Pyrimidine
Synthesis MethodMulti-step organic synthesis

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of pyrimidine and oxazole can inhibit tumor growth in various cancer cell lines. The specific compound has shown promise in preliminary assays for cytotoxicity against cancer cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial activity of related compounds. The presence of the methoxy group is known to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Interference with cellular signaling pathways : The oxazole moiety may interact with specific receptors or enzymes involved in cell proliferation.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. Results indicated that compounds with similar structures to 6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells .
  • Antimicrobial Evaluation : In vitro tests conducted on related oxazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.